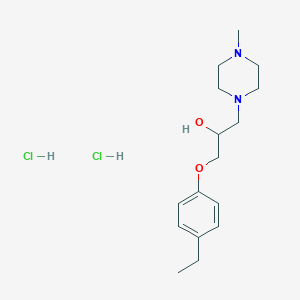

1-(4-乙基苯氧基)-3-(4-甲基哌嗪-1-基)丙烷-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including aminomethylation and reduction reactions. For instance, the synthesis of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one was achieved through aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, followed by reduction with lithium aluminum hydride. Further interaction with Grignard reagents produced a series of compounds, some of which were converted into dihydrochlorides . Although the exact synthesis of "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" is not detailed, the methods described provide insight into the synthetic routes that could be employed for its production.

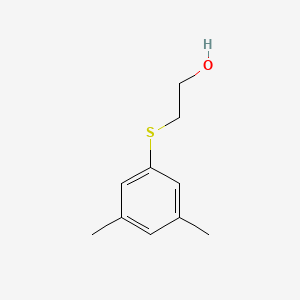

Molecular Structure Analysis

The molecular structure of compounds in this class features a combination of structural moieties that are known to interact with the serotonin transporter and 5-HT1A receptors. The presence of arylpiperazine is a common feature in these molecules, which is a typical ligand for 5-HT1A receptors. The compounds are designed to have high affinity for both the serotonin transporter and 5-HT1A receptors, as evidenced by the binding studies conducted on similar derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological properties. The aminomethylation and subsequent reduction reactions are key steps in forming the core structure that interacts with the biological targets. The interaction with Grignard reagents allows for the introduction of various alkyl or aryl groups, which can significantly alter the activity and selectivity of the compounds towards different receptors and transporters .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" are not explicitly provided, the properties of similar compounds suggest that they are likely to be solid at room temperature and form dihydrochloride salts to increase their solubility in aqueous solutions. The presence of the dihydrochloride indicates that the compound is likely to be a hydrochloride salt, which is common for compounds intended for biological studies as it often improves their stability and bioavailability .

科学研究应用

儿茶酚氧化酶模型

已经进行了对较不对称的二铜(II)配合物的研究,其中包括与“1-(4-乙基苯氧基)-3-(4-甲基哌嗪-1-基)丙烷-2-醇二盐酸盐”在结构上相似的化合物,以模拟 3 型铜蛋白的活性位点。这些研究旨在了解金属位点附近的杂原子基团对儿茶酚酶活性的影响,这对于儿茶酚在生物系统中的酶促分解至关重要。研究表明,相邻的硫醚基团可以显着提高儿茶酚酶活性,为酶模拟及其在生化研究中的应用提供了见解 (Merkel 等人,2005)。

Src激酶抑制

与所讨论化合物在结构上相关的 4-苯基氨基-3-喹啉腈的优化研究已证明对 Src 激酶活性具有有效的抑制作用。此类抑制剂在阻断 Src 介导的细胞增殖中起着至关重要的作用,为开发抗癌疗法提供了一条途径。这项研究突出了结构相似的化合物在设计新抑制剂方面的潜力,这些抑制剂可以通过靶向特定的激酶活性在癌症治疗中发挥作用 (Boschelli 等人,2001)。

抗菌和抗自由基活性

对与“1-(4-乙基苯氧基)-3-(4-甲基哌嗪-1-基)丙烷-2-醇二盐酸盐”在结构上相似的化合物的研究也探讨了它们的抗菌和抗自由基活性。此类研究对于发现能够对抗微生物感染和氧化应激的新治疗剂至关重要。例如,源自相关结构框架的新型亚胺和噻唑烷酮已显示出有希望的抗菌和抗真菌特性,强调了这些化合物在开发新抗菌剂方面的潜力 (Fuloria 等人,2009)。

抗抑郁和抗焦虑作用

苯哌嗪衍生物与“1-(4-乙基苯氧基)-3-(4-甲基哌嗪-1-基)丙烷-2-醇二盐酸盐”具有相同的核心结构基序,已在动物模型中研究了它们的抗抑郁和抗焦虑作用。此类研究对于了解新化合物的药理特性及其在治疗精神疾病中的潜在应用至关重要。研究结果表明,这些化合物具有显着的抗抑郁样和抗焦虑样活性,有助于开发针对抑郁症和焦虑症的新治疗方案 (Pytka 等人,2015)。

属性

IUPAC Name |

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.2ClH/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBOJHJSXNSEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2525740.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)